molecular formula C10H13IO B1624968 1-Benzyloxy-3-iodopropane CAS No. 5375-00-8

1-Benzyloxy-3-iodopropane

Cat. No. B1624968
CAS RN: 5375-00-8
M. Wt: 276.11 g/mol
InChI Key: YWWINYLTVDEBAA-UHFFFAOYSA-N
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Description

1-Benzyloxy-3-iodopropane is a chemical compound with the molecular formula C10H13IO and a molecular weight of 276.11 . It is also known by the synonym 3-iodopropoxymethylbenzene .


Synthesis Analysis

The synthesis of 1-Benzyloxy-3-iodopropane can be achieved from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail .


Molecular Structure Analysis

The molecular structure of 1-Benzyloxy-3-iodopropane consists of a benzyl group (C6H5CH2-) attached to an oxygen atom, which is further connected to a three-carbon chain with an iodine atom attached to the third carbon .


Chemical Reactions Analysis

1-Benzyloxy-3-iodopropane can participate in various chemical reactions. For instance, it has been used in Ullmann coupling reactions for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for 1-Benzyloxy-3-iodopropane is not available, it is generally advised to handle such chemicals with adequate ventilation and good industrial hygiene and safety practice . It is also recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166(EU) or NIOSH (US) .

properties

IUPAC Name

3-iodopropoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IO/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWINYLTVDEBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440467
Record name 1-Benzyloxy-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyloxy-3-iodopropane

CAS RN

5375-00-8
Record name [(3-Iodopropoxy)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5375-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyloxy-3-iodopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 83.3 g. (0.318 mole) triphenylphosphine in 200 ml. benzene was added, in four portions, 80 g. (0.318 mole) of iodine. The resultant mixture was stirred 3 hours and then 50 ml. (0.618 mole) of pyridine was added followed by the slow addition of 32 g. (0.192 mole) of 3-benzyloxypropanol in 250 ml. of benzene. The reaction was stirred 15 hours longer and then diluted with 40 ml. of methanol. The mixture was filtered through diatomaceous earth and the filtrate evaporated to an oil. Distillation of the crude oil yielded 28 g. (53%) of the title compound as an oil.
Quantity
0.318 mol
Type
reactant
Reaction Step One
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0.318 mol
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reactant
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[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
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0.618 mol
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reactant
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0.192 mol
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solvent
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Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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